
N-(1-naphthyl)-N-(phenylmethylene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-naphthyl)-N-(phenylmethylene)amine (NPA) is an organic compound that is widely used in the scientific research community. It is a versatile compound that is used in a variety of applications, including synthesis, drug discovery, and biochemistry. NPA is an amine, which is a type of organic compound that is composed of nitrogen and hydrogen atoms. It is a colorless solid at room temperature and is soluble in many organic solvents.
Applications De Recherche Scientifique
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. For example, this compound has been used in the synthesis of the anticonvulsant drug topiramate, as well as in the study of the mechanism of action of the antifungal drug amphotericin B. This compound has also been used to study the biochemical and physiological effects of various drugs, such as the effects of the anticonvulsant drug gabapentin on the central nervous system.
Mécanisme D'action
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of mechanisms of action, depending on the application. In the synthesis of drugs, this compound acts as a catalyst, promoting the formation of the desired product. In the study of biochemical and physiological processes, this compound acts as a probe, allowing researchers to study the effects of various drugs on the body. For example, this compound has been used to study the mechanism of action of the antifungal drug amphotericin B, as well as to study the effects of the anticonvulsant drug gabapentin on the central nervous system.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In the study of the antifungal drug amphotericin B, this compound was found to increase the activity of the drug, as well as to reduce its toxicity. Similarly, in the study of the anticonvulsant drug gabapentin, this compound was found to increase the drug's efficacy and reduce its side effects. This compound has also been studied for its effects on the central nervous system, where it was found to reduce anxiety and improve cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-naphthyl)-N-(phenylmethylene)amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of applications, including synthesis, drug discovery, and biochemistry. Additionally, this compound is relatively easy to synthesize and is relatively stable in organic solvents. However, this compound has some limitations, such as its low solubility in water and its potential to cause skin irritation.
Orientations Futures
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of potential future applications in scientific research. For example, this compound could be used to study the effects of drugs on the central nervous system and to develop new drugs for neurological conditions. Additionally, this compound could be used in the synthesis of new drugs, as well as in the study of biochemical and physiological processes. Finally, this compound could be used to develop new catalysts for organic synthesis, as well as to study the mechanism of action of drugs.
Méthodes De Synthèse
N-(1-naphthyl)-N-(phenylmethylene)amine can be synthesized in a variety of ways, including the reductive amination of 1-naphthaldehyde with phenylmethylene-bis-acetonitrile in the presence of sodium cyanoborohydride. This method produces a high yield of this compound in a relatively short amount of time. Alternatively, this compound can be synthesized from the reaction of 1-naphthaldehyde and phenylmethylene-bis-acetonitrile in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-1-phenylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYSYDZNCHIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360901 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890-51-7 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
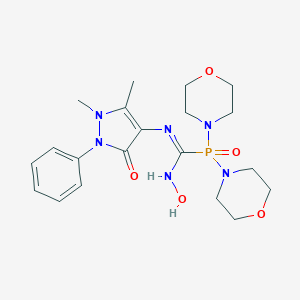
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
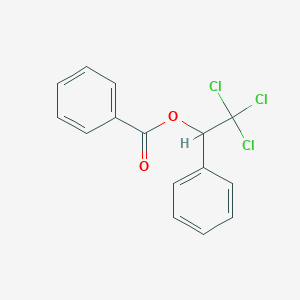
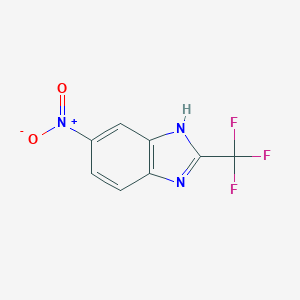
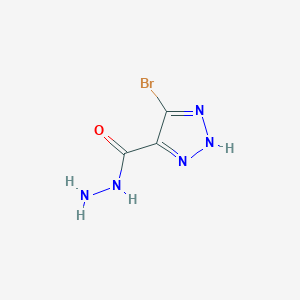

![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)


![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
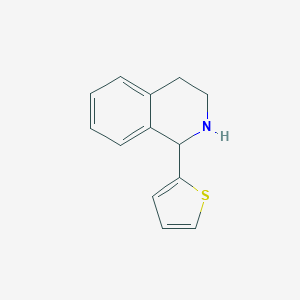
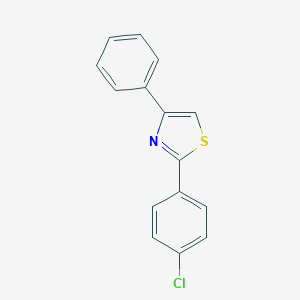
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)